![molecular formula C25H20Cl2N2O3 B2983197 3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide CAS No. 313646-83-2](/img/structure/B2983197.png)
3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide, also known as Compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Polymerization Processes
- Graft Polymerization on Cotton Fabrics : The benzophenone moiety, structurally similar to the compound , has been utilized in the UV-induced graft polymerization of acrylamide on cotton fabrics. This process leads to the creation of active chlorine contents, which imparts excellent antibacterial abilities to the cotton fabrics (Hong et al., 2009).
Organic Synthesis and Structural Analysis
- Rearrangement in Organic Synthesis : Research has shown the utility of related compounds in the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, which is a key step in certain organic synthetic processes (Azizian et al., 2000).
- Crystal Structure and Spectroscopy : The structural analysis of compounds like N-(1,3-dioxoisoindolin-2yl)benzamide provides insights into their crystalline nature and properties, essential for understanding their applications in materials science (Bülbül et al., 2015).
Medical Imaging and Drug Development
- PET Radioligand Development : Derivatives of the compound have been explored in the synthesis of PET (Positron Emission Tomography) radioligands, such as for imaging metabotropic glutamate receptor subtype 4 in the brain (Kil et al., 2014).
Chemical Sensors and Biological Studies
- Fluorescent Chemosensors : Similar compounds have been used to develop selective fluorescent chemosensors for ions like cobalt(II), which are valuable in both environmental and biological contexts (Liu et al., 2019).
Antimicrobial Applications
- Synthesis and Antipathogenic Activity : Certain derivatives show promising antibacterial activities, highlighting their potential as antimicrobial agents (Limban et al., 2011).
Material Science and Engineering
- Synthesis of Polyamides : The compound's derivatives have been used in the synthesis of ordered polyamides, which are crucial in the field of polymer science and engineering (Ueda & Sugiyama, 1994).
Propiedades
IUPAC Name |
3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3/c26-18-10-12-20(13-11-18)28(23(30)17-6-5-7-19(27)16-17)14-3-4-15-29-24(31)21-8-1-2-9-22(21)25(29)32/h1-2,5-13,16H,3-4,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIPLXMDKCRGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2983115.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)

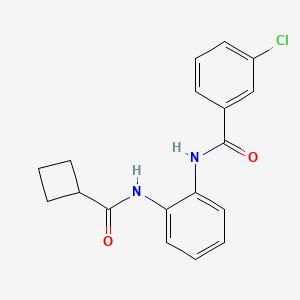


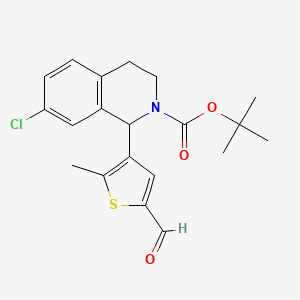
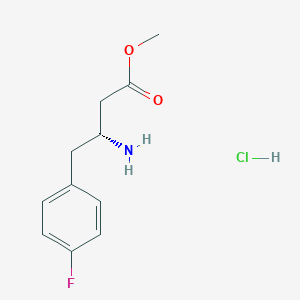

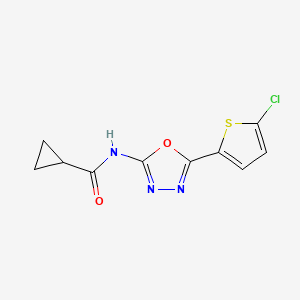

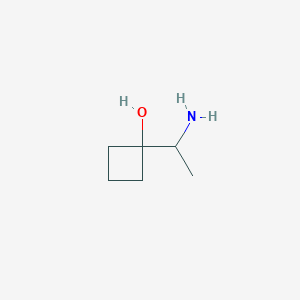
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)